![molecular formula C27H23FN4O3S2 B2879199 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 895098-62-1](/img/structure/B2879199.png)
2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrimidine ring, a thiazine ring, and an acetamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds related to the chemical structure have been shown to possess significant antibacterial and antifungal activities. Specifically, derivatives of benzothiazole pyrimidine, which share a similar structural motif, demonstrated excellent in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus flavus and Candida albicans. These findings suggest potential applications of the chemical in developing new antibacterial and antifungal agents (Maddila et al., 2016).
Anti-Cancer Activity
Several compounds structurally related to the given chemical have shown promising anti-cancer properties. For instance, fluoro-substituted benzo[b]pyran derivatives exhibited notable activity against lung, breast, and CNS cancer cell lines. This suggests that structurally similar compounds could have potential as novel therapeutic agents for treating various forms of cancer (Hammam et al., 2005).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives, which are structurally akin to the chemical , have been synthesized and evaluated for their anticonvulsant and antidepressant properties. These studies found that certain compounds exhibited significant anticonvulsant activity, comparable to or exceeding that of reference drugs like carbamazepine. Additionally, some derivatives displayed potent antidepressant properties, suggesting potential applications in neuropharmacology (Zhang et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been reported to exhibit a broad spectrum of biological activities . These activities include antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects .
Mode of Action
It’s worth noting that similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1h,3h)-diones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been reported to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cell lines .
Action Environment
It’s worth noting that similar compounds have shown acceptable activity and selectivity for certain cell lines .
properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c28-21-12-10-20(11-13-21)17-32-23-9-5-4-8-22(23)26-24(37(32,34)35)16-30-27(31-26)36-18-25(33)29-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDWQRNXVTFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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